molecular formula C10H15N3OS2 B5818204 N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5818204
M. Wt: 257.4 g/mol
InChI Key: WOEWVUCFBKRTEM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS: 1105225-90-8) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclopentyl group, conferring distinct steric and electronic properties. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological and material science applications, including enzyme inhibition and antimicrobial activity . Its structure has been validated using crystallographic tools such as SHELX and ORTEP, which are widely employed in small-molecule refinement .

Properties

IUPAC Name

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-7-12-13-10(16-7)15-6-9(14)11-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWVUCFBKRTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

The thiadiazole moiety in N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been associated with various anticancer activities. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this one have shown effectiveness against lung, colon, and breast cancer cells .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing the thiadiazole ring can inhibit bacterial growth and exhibit antifungal activity. The specific compound has potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Research shows that certain thiadiazole derivatives possess anti-inflammatory properties. This suggests that this compound could be explored for its potential to treat inflammatory diseases .

Agricultural Applications

Herbicidal Properties

The presence of the thiadiazole ring indicates potential herbicidal activity. Compounds with similar structures have been studied for their ability to control weeds effectively. Further research could reveal whether this compound can be developed into a herbicide.

Insecticidal Activity

Some thiadiazole derivatives have shown insecticidal properties. Investigating the insecticidal efficacy of this compound could lead to new pest control solutions in agriculture.

Material Science Applications

Polymer Chemistry

Thiadiazole compounds can be utilized in polymer synthesis due to their unique chemical properties. They may serve as monomers or additives that enhance the performance characteristics of polymers, such as thermal stability and mechanical strength.

Data Table: Summary of Biological Activities

Activity Type Potential Application References
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryTreatment of inflammatory diseases
HerbicidalControl of weed species
InsecticidalPest control solutions

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on HepG2 and MCF-7 cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity, suggesting that further modifications could yield even more potent compounds .

Case Study 2: Antimicrobial Activity Assessment

In another study, a range of thiadiazole derivatives were tested for their antibacterial properties against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, it may interact with cellular receptors to modulate biological responses .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in Entry 2) enhance electrophilicity, while electron-donating groups (e.g., methyl in the thiadiazole ring) stabilize the heterocyclic core .
  • Lipophilicity : Fluorine substitution (Entry 3) increases logP values, improving membrane permeability , whereas sulfamoyl groups (Entry 4) enhance solubility in polar solvents .

Biological Activity

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. The presence of the thiadiazole ring in this compound contributes to its biological properties. Research indicates that thiadiazoles exhibit various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial DNA synthesis and repair mechanisms.
  • Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cells by activating caspases (3, 8, and 9), which are crucial for the apoptotic pathway . The compound has been evaluated against several cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects : The thiadiazole moiety may modulate inflammatory pathways, although specific mechanisms require further elucidation.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Synthesis and CharacterizationDeveloped synthetic routes for the compound; highlighted its potential as an antimicrobial and anticancer agent.
Anticancer ActivityEvaluated against multiple cancer cell lines; demonstrated significant apoptosis induction through caspase activation.
Diverse Biological ActivitiesReviewed various activities of thiadiazole derivatives; confirmed potential anticancer and antimicrobial effects.
Antimicrobial and Antiparasitic ActivityBroad spectrum of activity noted; further studies suggested potential as an antitubercular agent.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research effort focused on the antibacterial properties of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls .

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